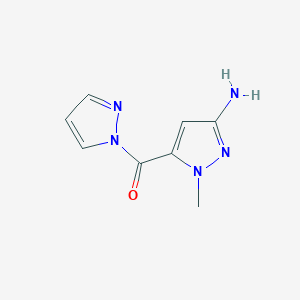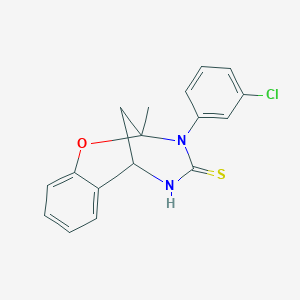
(2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of (2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function and memory, and reduced inflammation. This compound has also been found to exhibit antioxidant activity, which may help to protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid in lab experiments is its ability to act as a chiral auxiliary in asymmetric catalysis reactions, allowing for the production of enantiomerically pure compounds. Additionally, this compound has been found to exhibit inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on (2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. One area of interest is the development of new drugs based on this compound, particularly those that target enzymes involved in neurological disorders such as Alzheimer's disease. Another area of interest is the use of this compound as a building block for the synthesis of novel polymers and materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
(2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid can be synthesized using a multi-step process involving the reaction of 2,5-dimethylpiperidine with phenyl isocyanate, followed by the addition of methyl chloroformate and subsequent hydrolysis. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
(2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been studied extensively for its potential applications in various fields, including drug discovery, organic synthesis, and material science. In drug discovery, this compound has been found to exhibit inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. In organic synthesis, this compound has been used as a chiral auxiliary in asymmetric catalysis reactions, allowing for the production of enantiomerically pure compounds. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
(2R,5R)-5-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)16(9-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVDOSKQPRWHKA-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2920894.png)

![4-[(1-Methyl-3-nitropyrazol-5-yl)methyl]morpholine](/img/structure/B2920898.png)

![Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2920901.png)
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)
![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B2920905.png)

![N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/no-structure.png)
![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)

